3-Methylbenzo[b]thiophene-2-carbonitrile
Description
Significance of Benzo[b]thiophene Derivatives in Contemporary Organic Chemistry
The benzo[b]thiophene scaffold, a heterocyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, represents a "privileged structure" in the realm of organic and medicinal chemistry. cymitquimica.comorganic-chemistry.org These sulfur-containing heterocycles are integral components in a wide array of natural products, functional materials, and pharmaceutical agents. cymitquimica.com The planar, electron-rich nature of the benzo[b]thiophene ring system enhances its ability to bind with various enzymes and receptors, making it a valuable pharmacophore in drug design. wikipedia.org
Derivatives of benzo[b]thiophene exhibit a remarkable breadth of biological activities. They have been extensively investigated and developed as antimicrobial, anti-cancer, anti-inflammatory, antioxidant, anti-tubercular, and anti-convulsant agents. organic-chemistry.org The versatility of the scaffold allows for substitution at various positions, particularly at the C2 and C3 positions of the thiophene ring, enabling chemists to fine-tune the molecule's physicochemical and biological properties. cymitquimica.com This adaptability has cemented the role of benzo[b]thiophene derivatives as crucial building blocks and target molecules in the ongoing quest for novel therapeutic agents. organic-chemistry.org
Contextualizing 3-Methylbenzo[b]thiophene-2-carbonitrile within Heterocyclic Compound Studies
Within the broad family of benzo[b]thiophene derivatives, this compound (C₁₀H₇NS) is a notable compound that combines the core benzo[b]thiophene skeleton with two key functional groups: a methyl group at the 3-position and a nitrile (cyano) group at the 2-position. alchempharmtech.comsinfoochem.com The nitrile group is a particularly versatile functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, amides, and more complex heterocyclic systems. Thiophene rings bearing a nitrile group are recognized as important intermediates for creating advanced organic materials with applications in electronics, such as organic field-effect transistors (OFETs). ossila.com The study of molecules like this compound provides insight into the interplay of the fused aromatic system and the reactivity of its substituents, positioning it as a valuable building block for the synthesis of more complex, functional molecules. ossila.comslideshare.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-benzothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NS/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZMXDSIWAPCLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296353 | |
| Record name | 3-methylbenzo[b]thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3216-49-7 | |
| Record name | 3216-49-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108923 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methylbenzo[b]thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30296353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Advanced Transformations of 3 Methylbenzo B Thiophene 2 Carbonitrile and Its Analogues
Intrinsic Reactivity of the Benzo[b]thiophene Heterocycle
The benzo[b]thiophene ring is an aromatic heterocyclic system composed of a benzene (B151609) ring fused to a thiophene (B33073) ring. chemicalbook.com This fusion results in a unique electronic structure that governs its reactivity.
The benzo[b]thiophene is a 10π electron aromatic system. While generally considered a π-electron rich heterocycle susceptible to electrophilic attack, it is less reactive than thiophene. chemicalbook.com The fusion of the benzene ring reduces the electron density of the thiophene moiety, making electrophilic substitution less favorable than in an isolated thiophene ring but more favorable than in the fused benzene ring. chemicalbook.com
The preferred site for electrophilic substitution on an unsubstituted benzo[b]thiophene ring is the C3 position, in contrast to thiophene where the C2 position is favored. chemicalbook.com The general order of positional reactivity for electrophilic attack is 3 > 2 > 6 > 5 > 4 > 7. However, in the case of 3-methylbenzo[b]thiophene-2-carbonitrile, the presence of a potent electron-withdrawing nitrile group at the C2 position significantly deactivates the entire ring system towards electrophilic attack. This deactivation renders the heterocycle functionally electron-deficient compared to the unsubstituted parent compound, making electrophilic substitution reactions considerably more difficult to achieve.
The reactivity and regioselectivity of this compound are profoundly influenced by the electronic effects of its substituents. The methyl group at the C3 position is an activating group, donating electron density to the ring via induction and hyperconjugation. Conversely, the nitrile group at the C2 position is a strongly deactivating group, withdrawing electron density through both inductive and resonance effects.
This "push-pull" arrangement, with an electron-donating group adjacent to an electron-withdrawing group, creates a complex electronic landscape. Since the C2 and C3 positions on the thiophene ring are already substituted, any potential electrophilic aromatic substitution must occur on the benzene portion of the heterocycle. The powerful deactivating effect of the 2-cyano group makes such substitutions challenging.
Studies on analogous compounds provide insight into the expected regioselectivity. For instance, the nitration of 3-methyl-benzo[b]thiophen-2-carboxylic acid, which also possesses a deactivating group at the 2-position, results in substitution occurring exclusively on the benzene ring at the 4, 6, and 7-positions. This demonstrates that the deactivated thiophene ring resists attack, directing incoming electrophiles to the benzenoid ring. It is also noted that Friedel–Crafts acylation on unsubstituted benzothiophenes can lead to poor regioselectivity. nih.gov
Transformations Involving the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into a wide array of other functionalities and also plays a crucial role in directing the reactivity of the parent molecule.
As established, the 2-cyano group is a powerful deactivating group for electrophilic aromatic substitution. Its electron-withdrawing nature significantly reduces the nucleophilicity of the entire benzo[b]thiophene system. Consequently, electrophilic attack is strongly disfavored on the thiophene ring and is directed toward the less deactivated benzene ring. This directing effect is clearly observed in the nitration of the analogous 3-methyl-benzo[b]thiophen-2-carboxylic acid, where substitution occurs on the benzene ring, avoiding the heavily deactivated heterocyclic portion.
In reactions involving metalation, unsubstituted benzo[b]thiophene is typically lithiated at the C2 position. chemicalbook.com However, this position is blocked in this compound. Any potential deprotonation would be directed to other positions based on the combined electronic and steric influences of the existing methyl and nitrile groups.
The carbonitrile moiety of this compound can undergo a variety of transformations to yield other important functional groups. These interconversions are fundamental in synthetic chemistry for elaborating the core structure into more complex derivatives.
Key transformations include:
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed, first to the corresponding carboxamide (3-methylbenzo[b]thiophene-2-carboxamide) and upon further reaction to the carboxylic acid (3-methylbenzo[b]thiophene-2-carboxylic acid).
Reduction: The nitrile can be reduced to a primary amine, (3-methylbenzo[b]thiophen-2-yl)methanamine. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine salt yields ketones. For example, reaction with an alkyl Grignard reagent (R-MgBr) would produce 1-(3-methylbenzo[b]thiophen-2-yl)alkan-1-one derivatives.
Formation of Heterocycles: The nitrile group can participate in cycloaddition reactions. For instance, treatment with sodium azide can lead to the formation of a tetrazole ring fused to the benzo[b]thiophene core.
The following table summarizes these key interconversions:
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxamide, Carboxylic Acid |
| Reduction | LiAlH₄ or H₂, Catalyst | Primary Amine |
| Organometallic Addition | 1. R-MgBr or R-Li 2. H₂O | Ketone |
| Cycloaddition | NaN₃ | Tetrazole |
Reactivity at the Methyl Group (e.g., Oxidation, Functionalization)
The methyl group at the C3 position is not merely a passive substituent; its position, analogous to a benzylic methyl group, makes it susceptible to a range of chemical transformations.
Oxidation: The C3-methyl group can be oxidized to introduce oxygen-containing functional groups. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. Strong oxidants, such as potassium permanganate (KMnO₄), are expected to convert the methyl group into a carboxylic acid, yielding 2-cyanobenzo[b]thiophene-3-carboxylic acid. However, such harsh conditions may also lead to the degradation of the sensitive heterocyclic ring. Milder, more controlled oxidation methods could potentially afford the corresponding aldehyde, 2-cyanobenzo[b]thiophene-3-carbaldehyde.
Halogenation: A common and synthetically useful reaction is free-radical halogenation of the methyl group. libretexts.org Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or UV light typically results in selective bromination of the methyl group. libretexts.org This reaction would produce 3-(bromomethyl)benzo[b]thiophene-2-carbonitrile. This halogenated product is a valuable intermediate, as the bromine atom can be readily displaced by a variety of nucleophiles, allowing for extensive further functionalization at this position.
The table below outlines the primary transformations of the C3-methyl group:
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation (Strong) | KMnO₄ | Carboxylic Acid |
| Oxidation (Mild) | Controlled oxidants (e.g., SeO₂) | Aldehyde |
| Free-Radical Halogenation | NBS, radical initiator | Bromomethyl |
Oxidation Chemistry of the Sulfur Atom: Formation of S-Oxides and S,S-Dioxides
The sulfur atom in the benzothiophene (B83047) ring system can be selectively oxidized to form the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). The degree of oxidation is controllable through the choice of oxidizing agent and reaction conditions.
The formation of benzothiophene S-oxides can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), often in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). mdpi.orgsemanticscholar.org The Lewis acid is thought to activate the peracid and also to complex with the resulting S-oxide, which reduces the electron density on the sulfur atom and thus hinders over-oxidation to the S,S-dioxide. semanticscholar.org These reactions are typically conducted at low temperatures to favor the formation of the monoxide. mdpi.org
Further oxidation to the thermodynamically more stable S,S-dioxides can be accomplished using stronger oxidizing agents or more forcing conditions. A common method involves the use of hydrogen peroxide (H₂O₂) in acetic acid at elevated temperatures. acs.org Another effective reagent system is a solution of hydrogen peroxide and phosphorus pentoxide (P₂O₅), which provides a clean conversion of benzothiophenes to their corresponding sulfones. researchgate.net
The oxidation of 3-methylbenzo[b]thiophene (B106505), an analogue of the title compound, to its S,S-dioxide has been reported with a 68% yield using hydrogen peroxide in acetic acid. acs.orgnih.gov
Table 1: Selected Reagents for the Oxidation of Benzothiophenes
| Product | Reagent(s) | Typical Conditions |
|---|---|---|
| Benzo[b]thiophene S-oxide | m-CPBA, BF₃·Et₂O | CH₂Cl₂, -20°C |
| Benzo[b]thiophene S,S-dioxide | H₂O₂, Acetic Acid | 100°C |
Benzo[b]thiophene S,S-dioxides are valuable intermediates for further functionalization. One notable transformation is the palladium-catalyzed C2-selective oxidative olefination, also known as the oxidative Heck reaction. acs.orgnih.gov This reaction allows for the direct formation of a carbon-carbon bond at the C2-position of the benzothiophene ring system through a C-H bond activation strategy. nih.gov
In a typical procedure, a benzo[b]thiophene S,S-dioxide is reacted with an alkene in the presence of a palladium(II) catalyst, such as palladium(II) acetate (Pd(OAc)₂), and an oxidant. acs.org The reaction exhibits high selectivity for the C2-position of the benzothiophene core. nih.gov
A variety of substituted styrenes and acrylates can be used as coupling partners in this transformation. For example, the reaction of 3-methylbenzo[b]thiophene 1,1-dioxide with styrene, in the presence of Pd(OAc)₂, an oxidant, and an additive in a suitable solvent, yields (E)-3-methyl-2-styrylbenzo[b]thiophene 1,1-dioxide in high yield. nih.gov The reaction conditions have been optimized to tolerate a range of functional groups on both the benzothiophene S,S-dioxide and the olefin partner. acs.orgnih.gov While styrenes with electron-withdrawing groups can be used, they sometimes result in moderate yields. acs.orgnih.gov
Table 2: Examples of Oxidative Olefination of 3-Methylbenzo[b]thiophene 1,1-Dioxide
| Alkene | Product | Yield (%) |
|---|---|---|
| Styrene | (E)-3-Methyl-2-styrylbenzo[b]thiophene 1,1-dioxide | 94 |
| 4-Methylstyrene | (E)-3-Methyl-2-(4-methylstyryl)benzo[b]thiophene 1,1-dioxide | 85 |
| 4-Methoxystyrene | (E)-2-(4-Methoxystyryl)-3-methylbenzo[b]thiophene 1,1-dioxide | 82 |
| 4-Chlorostyrene | (E)-2-(4-Chlorostyryl)-3-methylbenzo[b]thiophene 1,1-dioxide | 65 |
Data sourced from a study by Yang et al. nih.gov
Halogenation and Halogen-Mediated Reactions (e.g., Selective Halogenation at C-3)
The benzothiophene nucleus can undergo halogenation at various positions, with the C3-position being a common site for functionalization, particularly in C2-substituted benzothiophenes.
A method for the C3-chlorination of C2-substituted benzothiophene derivatives utilizes sodium hypochlorite pentahydrate (NaOCl·5H₂O) in aqueous acetonitrile at elevated temperatures. nih.govresearchgate.net This approach provides the corresponding C3-chlorinated products in moderate to good yields. nih.gov The reaction is believed to proceed through the formation of a chloronium ion intermediate. nih.gov
N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are also widely used reagents for the halogenation of thiophenes and their benzo-fused analogues. researchgate.netsemanticscholar.org The regioselectivity of these reactions can be influenced by the substituents present on the benzothiophene ring and the reaction conditions.
Halogen-mediated reactions can also be employed in the synthesis of the benzothiophene core itself. For instance, electrophilic cyclization of o-alkynyl thioanisoles using electrophilic halogen sources like iodine (I₂), iodine monochloride (ICl), or N-iodosuccinimide (NIS) can lead to the formation of 3-halobenzo[b]thiophenes. nih.gov Similarly, copper(II) halides (CuX₂, where X = Br or Cl) can mediate the cyclization of 2-alkynylthioanisoles to produce 2-substituted 3-halobenzo[b]thiophenes. semanticscholar.org
Table 3: Selected Halogenation Methods for Benzothiophene Derivatives
| Position | Reagent(s) | Substrate Type |
|---|---|---|
| C-3 | NaOCl·5H₂O | C2-substituted benzothiophenes |
| Various | NCS, NBS | Benzothiophenes |
| C-3 (via cyclization) | I₂, ICl, NIS | o-alkynyl thioanisoles |
Condensation and Addition Reactions of Related Benzothiophene Diones
While the direct condensation and addition reactions of 3-methylbenzo[b]thiophene-2,3-dione are not extensively detailed in the provided context, the reactivity of related benzothiophene systems in cycloaddition reactions provides insight into the potential transformations of such dione structures or their synthetic equivalents.
Benzothiophene-2,3-quinodimethane analogues, which are structurally related to benzothiophene diones, have been shown to undergo Diels-Alder reactions with alkynes. rsc.org This [4+2] cycloaddition, followed by the extrusion of a small molecule like carbon dioxide, leads to the formation of dibenzothiophenes. rsc.org The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and demonstrates the potential of the benzothiophene diene system to participate in cycloaddition chemistry. wikipedia.org
Furthermore, benzothiophene S,S-dioxides can also act as dienes in Diels-Alder reactions, reacting with alkenes and alkynes to form cycloadducts. researchgate.net This reactivity highlights the ability of the benzothiophene core, particularly when the aromaticity is altered by sulfur oxidation, to participate in addition reactions.
The reactivity of thiophenes in Diels-Alder reactions is generally low due to their aromatic character. However, modification of the thiophene ring, such as through oxidation of the sulfur atom, can enhance its dienic character, making it more amenable to cycloaddition. nih.gov This principle suggests that benzothiophene diones, with their altered electronic structure compared to the parent benzothiophene, would be susceptible to addition and condensation reactions with suitable reaction partners.
Synthesis and Structural Elucidation of Derivatives and Analogues of 3 Methylbenzo B Thiophene 2 Carbonitrile
Design and Synthesis of Structurally Modified Benzo[b]thiophene-2-carbonitrile Derivatives
The structural framework of 3-methylbenzo[b]thiophene-2-carbonitrile offers multiple sites for chemical elaboration, enabling the synthesis of a wide range of derivatives. Strategic modifications have been explored on both the fused benzene (B151609) ring and the thiophene (B33073) ring, as well as through the introduction of exocyclic substituents.
Diversification at the Thiophene Ring
The thiophene ring of this compound is also a key site for structural diversification. One of the most versatile methods for the synthesis of substituted 2-aminothiophenes, which can be considered analogues of the core structure, is the Gewald reaction. wikipedia.orgorganic-chemistry.org This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org Variations of the Gewald reaction allow for the synthesis of a wide array of polysubstituted 2-aminothiophenes. researchgate.netumich.edu For example, the reaction of a ketone with malononitrile (B47326) and sulfur can yield 2-amino-3-cyanothiophene derivatives. nih.govresearchgate.net These 2-aminothiophene-3-carbonitriles are valuable intermediates for further chemical transformations. nih.gov
Introduction of Exocyclic Amino Substituents
The introduction of exocyclic amino substituents, often in the form of amides, hydrazones, or other nitrogen-containing functionalities, has been a key strategy in the development of novel benzo[b]thiophene derivatives. A common approach involves the conversion of a carboxylic acid or nitrile group at the 2-position into these functionalities. For instance, benzo[b]thiophene-2-carboxylic acids can be converted to their corresponding acylhydrazides, which can then be reacted with various aldehydes to form acylhydrazone derivatives. nih.gov This method allows for extensive structural diversification by varying the aldehyde component. nih.gov
Furthermore, the 2-amino group of Gewald products, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851), serves as a versatile handle for introducing a variety of substituents. nih.govsemanticscholar.org This can be achieved through reactions with electrophiles like acid chlorides or isocyanates. researchgate.net
Preparation of Benzo[b]thiophene Carboxylic Acid Derivatives (as related structural motifs)
Benzo[b]thiophene carboxylic acids and their esters are important structural motifs that are closely related to this compound and often serve as precursors for its derivatives. The synthesis of these compounds can be achieved through various methods. For example, 6-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid methyl ester has been synthesized, demonstrating the feasibility of introducing functional groups on the benzene ring. prepchem.com Another related and important precursor is 3-methyl-2-thiophenecarboxylic acid, for which efficient production methods have been developed. google.com
The general synthesis of substituted benzo[b]thiophene-2-carboxylic acids often involves the cyclization of appropriately substituted benzene derivatives. nih.gov
Synthesis of Thiophene-Based Imine Compounds
Thiophene-based imine compounds, or Schiff bases, represent another class of derivatives accessible from amino-substituted thiophenes. These compounds are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. For example, 2-aminothiophene-3-carbonitrile (B183302) derivatives can react with aldehydes, such as 3-methoxy salicylaldehyde, to yield the corresponding imine compounds. researchgate.net This reaction provides a straightforward method for introducing a wide variety of aromatic or heterocyclic moieties onto the thiophene core. The synthesis of novel Schiff bases from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has also been reported. researchgate.net
Generation of Benzothiophene (B83047) S-Oxides and S,S-Dioxides
The sulfur atom in the thiophene ring of benzo[b]thiophenes can be oxidized to form the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). These oxidized derivatives exhibit altered electronic properties and reactivity compared to the parent benzothiophene. The oxidation of thiophenes to their S-oxides can be achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.orgresearchtrends.net The reaction conditions can be controlled to selectively yield the S-oxide or the S,S-dioxide. For instance, the presence of a Lewis acid can promote the formation of the S-oxide, while its absence often leads to the S,S-dioxide. mdpi.org
Benzo[b]thiophene S-oxides have been utilized as intermediates in cycloaddition reactions. iosrjournals.org The synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives has also been reported as a strategy for developing novel bioactive compounds. nih.govnih.gov
Derivatization for Non-Biological Research Applications
The core structure of this compound serves as a valuable building block for the synthesis of more complex, fused-ring systems designed for non-biological applications, particularly in the field of materials science. Research efforts have focused on creating derivatives with extended π-conjugation, which are desirable for use as organic semiconductors in electronic devices. These materials are integral to the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov
One significant area of application for benzo[b]thiophene derivatives is in organic thin-film transistors, a key component of modern flexible electronics. For instance, derivatives of benzo[b]thieno[2,3-d]thiophene (BTT) have been synthesized and evaluated as solution-processable organic semiconductors. mdpi.com The synthetic strategy often involves multi-step reactions starting from a core benzo[b]thiophene structure to build larger, more complex aromatic systems.
A notable example involves the synthesis of 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene and 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene. These compounds were specifically designed as solution-processable small-molecule organic semiconductors. mdpi.com The synthesis of such derivatives typically begins with the functionalization of the benzo[b]thieno[2,3-d]thiophene core, for example, through a stannylation reaction using n-butyllithium and tributyltin chloride to create a reactive intermediate. mdpi.com This intermediate can then be coupled with other aromatic moieties to extend the conjugation.
The performance of these derivatives in electronic devices is highly dependent on their structural and electronic properties. The charge carrier mobility, a key metric for semiconductor performance, is influenced by the molecular packing in the solid state and the degree of intermolecular orbital overlap. Thienoacenes, such as derivatives of tsijournals.combenzothieno[3,2-b] tsijournals.combenzothiophene (BTBT), have been shown to be superior organic semiconductors, affording OFETs with very high mobilities. nih.gov The spatial distribution of the Highest Occupied Molecular Orbital (HOMO) in these materials is considered appropriate for effective intermolecular orbital overlap, which facilitates efficient charge transport. nih.gov
For example, the development of 2,7-diphenyl BTBT (DPh-BTBT) has led to vapor-deposited OFETs with mobilities as high as 2.0 cm²/Vs. nih.gov Similarly, highly soluble dialkyl-BTBTs have been used to create solution-processed OFETs with mobilities exceeding 1.0 cm²/Vs. nih.gov These findings underscore the potential of benzo[b]thiophene derivatives in high-performance organic electronics.
The characterization of these novel materials is a critical step in understanding their structure-property relationships. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess thermal stability, while UV-vis spectroscopy provides insights into their electronic absorption properties and optical bandgaps. mdpi.com
The data below summarizes the performance of an OFET utilizing a benzo[b]thieno[2,3-d]thiophene derivative as the semiconductor layer.
| Parameter | Value | Reference |
| Carrier Mobility | 0.005 cm²/Vs | mdpi.com |
| Current On/Off Ratio | > 10⁶ | mdpi.com |
This data illustrates the potential of these materials in switching applications, where a high on/off ratio is essential. The field of organic semiconductors continues to evolve, with ongoing research focused on the design and synthesis of new benzo[b]thiophene-based materials with even higher performance and stability for practical applications in next-generation electronic devices. nih.gov
Applications of 3 Methylbenzo B Thiophene 2 Carbonitrile in Chemical Sciences and Materials
Strategic Role as Building Blocks in Organic Synthesis
The distinct arrangement of functional groups on the benzo[b]thiophene core endows 3-Methylbenzo[b]thiophene-2-carbonitrile with significant potential as a precursor in various organic transformations.
Foundation for the Construction of Complex Heterocyclic Compounds
The benzo[b]thiophene scaffold is a valuable starting point for the synthesis of diverse and complex heterocyclic compounds, which are of significant interest due to their potential pharmacological applications. wisdomlib.orgnih.gov The presence of the nitrile (carbonitrile) group in this compound offers a reactive site for numerous chemical modifications. For instance, nitrile groups are known to participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form nitrogen-containing heterocycles like 1,2,3-triazoles. trustlifeventures.comslideshare.net This reactivity allows chemists to build upon the benzo[b]thiophene core, introducing new ring systems and functional groups.
Studies on related benzo[b]thiophene structures demonstrate the versatility of this scaffold in synthesizing a range of heterocyclic derivatives, including:
β-Lactams
Oxazoles
Imidazoles wisdomlib.org
These synthetic pathways underscore the utility of the benzo[b]thiophene framework as a foundational element for generating novel molecular architectures with potential applications in medicinal chemistry. wisdomlib.orgslideshare.net
| Precursor Type | Reaction Type | Resulting Heterocyclic System | Potential Application Area |
|---|---|---|---|
| Benzo[b]thiophene-carbonitrile | Cycloaddition (e.g., CuAAC) | Triazoles | Medicinal Chemistry trustlifeventures.comslideshare.net |
| 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | Condensation | β-Lactams, Oxazoles, Imidazoles | Pharmacological Agents wisdomlib.org |
| Substituted Benzo[b]thiophene-2-carboxylic hydrazide | Condensation with aldehydes | Acylhydrazones | Antimicrobial Agents nih.gov |
Utility as Precursors in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to construct complex molecules, offering advantages in terms of atom economy and reduced synthesis time. windows.netresearchgate.net The benzo[b]thiophene skeleton is a valuable participant in such reactions. For example, related tetrahydrobenzo[b]thiophene derivatives are synthesized through MCRs and then utilized as building blocks for further diversification. researchgate.netsemanticscholar.org
While specific MCRs involving this compound are not extensively detailed, the known reactivity of the nitrile and activated methyl groups suggests its potential as a key component in designing novel MCRs to access complex heterocyclic libraries. The development of MCRs for synthesizing thiophene (B33073) derivatives is an active area of research. researchgate.net
Integration into Advanced Materials Science
The electronic properties and rigid structure of the benzo[b]thiophene core make it an attractive component for the development of advanced materials with tailored optical and electronic functions.
Development of Functional Materials (e.g., from Benzo[b]thiophene 1,1-Dioxides)
Oxidation of the sulfur atom in the benzo[b]thiophene ring to a sulfone creates a benzo[b]thiophene 1,1-dioxide. This transformation significantly alters the electronic properties of the molecule, enhancing its electron-accepting character and modulating its biological activity. rsc.orgresearchgate.net These dioxide derivatives have emerged as crucial scaffolds in medicinal chemistry and materials science. rsc.org
Recent research has identified benzo[b]thiophene 1,1-dioxide derivatives as potent inhibitors of specific biological pathways implicated in cancer, such as the RhoA/ROCK pathway and as covalent inhibitors of the enzyme phosphoglycerate dehydrogenase (PHGDH), highlighting their potential in the development of new anticancer agents. nih.govnih.gov The synthesis of these functional materials often involves green and efficient methods, such as electrochemistry, making them accessible for further development. rsc.orgresearchgate.net
Applications in the Field of Dyes
The thiophene nucleus is a cornerstone in the chemistry of azo dyes, which are valued for their bright colors and diverse applications in textiles and other industries. sapub.orgespublisher.comresearchgate.net The color and performance properties of these dyes, such as lightfastness and wash fastness, can be finely tuned by introducing various substituent groups onto the thiophene or benzo[b]thiophene ring. sapub.orgresearchgate.net
The this compound structure contains both an electron-donating group (methyl) and an electron-withdrawing group (nitrile), which can influence the intramolecular charge transfer characteristics of a dye molecule, thereby affecting its color. Benzo[b]thiophene derivatives are used as precursors for monoazo disperse dyes, which can produce a range of colors from yellow to pink on fabrics like nylon, often exhibiting excellent washing and sublimation fastness. researchgate.net The incorporation of the benzo[b]thiophene moiety is noted for its color-deepening effect and its ability to create compact dye molecules with good dyeing properties. researchgate.netnih.gov
Exploration as Components for Nonlinear Optical Compounds
Nonlinear optical (NLO) materials are essential for advanced technologies like optical communications and data processing. rsc.org The key to a molecule possessing NLO properties is often a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. rsc.orgunizar.esmdpi.com This arrangement facilitates intramolecular charge transfer, which is crucial for a high NLO response. nih.gov
The benzo[b]thiophene scaffold, being an extended π-conjugated system, is an excellent candidate for constructing NLO chromophores. researchgate.net The structure of this compound, featuring a methyl donor and a nitrile acceptor on the conjugated core, aligns with the design principles for push-pull NLO materials. rsc.orgresearchgate.net Theoretical and experimental studies on similar thiophene-based systems have shown that tuning the strength of the donor and acceptor groups, as well as the length of the π-bridge, can significantly enhance NLO properties. researchgate.netacs.org The rigid and planar nature of the fused ring system can further improve the performance of these materials. acs.org
| Application Area | Key Structural Feature | Resulting Property/Function | Example Derivative Class |
|---|---|---|---|
| Functional Materials | Oxidation to sulfone | Enhanced electron-accepting character; Bioactivity | Benzo[b]thiophene 1,1-dioxides rsc.orgresearchgate.net |
| Dyes | Extended π-conjugation and substituent effects | Tunable color, good fastness properties | Azo Dyes sapub.orgresearchgate.net |
| Nonlinear Optics | Push-pull electronic system (Donor-π-Acceptor) | Second- and third-order optical nonlinearity | Dicyanovinyl-substituted thiophenes researchgate.netresearchgate.net |
Potential in Catalysis (e.g., as Ligands or Scaffolds for Catalytic Systems)
While direct applications of this compound as a ligand or scaffold in catalytic systems are not extensively documented in dedicated studies, an analysis of its structural components suggests a significant potential for such roles. The molecule's inherent architecture, featuring a benzothiophene (B83047) core and a nitrile functional group, presents multiple opportunities for coordination with metal centers, which is a fundamental requirement for the design of novel catalysts.
The benzothiophene moiety itself is a versatile scaffold. The sulfur atom within the thiophene ring possesses a lone pair of electrons, making it a potential coordination site for transition metals. The coordination chemistry of thiophenes and their benzo derivatives with organometallic complexes is a subject of research, particularly in the context of hydrodesulfurization catalysis. researchgate.net Thiophene can coordinate to metal centers in several modes, including η1(S), η2, η4, and η5, highlighting the electronic flexibility of the ring system. researchgate.net This versatility suggests that the benzothiophene portion of this compound could serve to anchor a metal catalyst, with the methyl group at the 3-position potentially influencing the steric and electronic environment of the catalytic center.
Furthermore, the presence of the nitrile group (-C≡N) at the 2-position significantly enhances the molecule's potential as a ligand. Nitrile functionalities are well-established coordinating groups in transition metal chemistry. The nitrogen atom's lone pair can form a strong sigma bond with a metal ion, and the π-system of the cyano group can also participate in back-bonding. This ability to coordinate with metals makes nitrile-containing compounds valuable as ligands in a variety of catalytic transformations. The strategic placement of the nitrile group adjacent to the thiophene ring could allow for bidentate chelation, where both the sulfur and nitrogen atoms coordinate to the same metal center. Such chelation effects often lead to more stable and selective catalysts.
The combination of the benzothiophene scaffold and the nitrile ligating group in this compound could be leveraged in the design of catalysts for a range of organic reactions. For instance, palladium complexes featuring sulfur- and nitrogen-containing ligands are widely used in cross-coupling reactions. The specific electronic properties imparted by the benzothiophene ring system could modulate the reactivity of a coordinated metal center, potentially leading to catalysts with unique activity or selectivity.
The potential applications could span from homogeneous catalysis, where the molecule acts as a soluble ligand, to heterogeneous catalysis, where it could be immobilized on a solid support to serve as a catalytic scaffold. The development of chiral versions of such ligands could also open avenues in asymmetric catalysis, a critical area in modern synthetic chemistry. rsc.org
To illustrate the potential of this compound as a catalytic ligand or scaffold, the following table summarizes its key structural features and their corresponding catalytic relevance.
| Structural Feature | Potential Role in Catalysis | Rationale |
| Benzothiophene Core | Catalytic Scaffold | Provides a rigid and tunable platform for catalyst design. The aromatic system can influence the electronic properties of the metal center. |
| Thiophene Sulfur Atom | Metal Coordination Site (Ligand) | The lone pair of electrons on the sulfur can coordinate to a transition metal, anchoring the catalyst. |
| Nitrile Group (-C≡N) | Metal Coordination Site (Ligand) | The nitrogen lone pair and π-system can strongly coordinate to a metal center, influencing its reactivity and stability. |
| Potential for Bidentate (S, N) Chelation | Formation of Stable Metal Complexes | The proximate positioning of the sulfur and nitrogen atoms may allow for the formation of a stable five-membered chelate ring with a metal ion, enhancing catalytic performance. |
Further research into the coordination chemistry of this compound with various transition metals would be instrumental in unlocking its potential as a novel ligand or scaffold in catalysis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-methylbenzo[b]thiophene-2-carbonitrile derivatives, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves cyclocondensation of 2-aminothiophene precursors with aldehydes or anhydrides. For example, refluxing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with aromatic aldehydes in DMF using ZnCl₂ as a catalyst yields Schiff base derivatives (e.g., compounds 3a–3e) . Alternatively, acylation with succinic anhydride in dry CH₂Cl₂ under N₂ atmosphere produces carboxamide derivatives (e.g., compound 30, 77% yield), followed by HPLC purification with MeCN:H₂O gradients . Key optimization parameters include solvent choice, catalyst loading, and reaction time, monitored via TLC.
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing aromatic protons (δ 6.5–8.0 ppm) and nitrile carbons (δ ~115 ppm) .
- IR Spectroscopy : Identifies functional groups (C≡N stretch ~2200 cm⁻¹, C=O ~1700 cm⁻¹) .
- LC-MS/HRMS : Confirms molecular ion peaks and exact mass (e.g., HRMS for compound 30: [M+H]+ calculated 355.1054, observed 355.1056) .
- Melting Point Analysis : Validates purity (e.g., compound 30: 205–208°C) .
Q. How are intermediates purified to ensure high yields and reproducibility?
- Methodological Answer : Reverse-phase HPLC with gradient elution (e.g., MeCN:H₂O from 30%→100%) is standard for isolating polar derivatives . For non-polar intermediates, recrystallization from ethanol (96%) effectively removes impurities .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural assignments for thiophene-carbonitrile derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via SHELX suite) refines bond lengths, angles, and torsion angles. For example, a monoclinic crystal system (space group C2/c) with a=24.270 Å, β=107.55° was resolved for a related thiophene-carbonitrile compound, confirming planarity of the benzothiophene core . ORTEP-3 or WinGX visualizes thermal ellipsoids and validates hydrogen bonding networks .
Q. What strategies address discrepancies in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- HRMS vs. Calculated Mass : Discrepancies >2 ppm suggest isotopic impurities or adducts; re-purification via preparative TLC/HPLC is advised .
- NMR Signal Overlap : Use 2D techniques (COSY, HSQC) to resolve coupled protons, e.g., distinguishing cyclohexyl vs. phenyl substituents .
- Crystallographic Validation : Cross-check NMR assignments against X-ray-derived bond lengths (e.g., C≡N bond ~1.15 Å) .
Q. How does the electronic nature of substituents influence the reactivity of this compound in C–H activation reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -CN, -COOR) deactivate the thiophene ring, requiring harsher conditions (e.g., Pd(OAc)₂, 110°C) for C–H functionalization. In contrast, electron-donating groups (e.g., -CH₃) enhance reactivity at the 4-position, enabling regioselective synthesis of macrocyclic derivatives (e.g., sulfur-containing macrocycles via Rh catalysis) .
Q. What computational tools complement experimental data in predicting structure-property relationships?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model frontier molecular orbitals (HOMO/LUMO) to predict electronic transitions in UV-Vis spectra. For example, planar benzothiophene derivatives exhibit lower bandgaps (~3.2 eV), correlating with red-shifted absorption maxima .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on the antibacterial efficacy of structurally analogous derivatives?
- Methodological Answer :
- Bioassay Standardization : Ensure consistent MIC testing (e.g., broth microdilution vs. agar diffusion) and bacterial strains .
- Structural Nuances : Minor substituent changes (e.g., -COOCH₃ vs. -COOH in compound 30 vs. 32) alter solubility and membrane permeability, impacting activity .
- Synergistic Effects : Co-administration with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) can clarify intrinsic vs. resistance-mediated activity .
Crystallography Workflow
Q. What is the stepwise protocol for refining crystal structures of thiophene-carbonitrile derivatives?
- Methodological Answer :
Data Collection : Use a Bruker APEX-II diffractometer (Mo Kα, λ=0.71073 Å) .
Integration/Scaling : SAINT-Plus reduces data; SADABS corrects absorption .
Structure Solution : SHELXD (direct methods) locates heavy atoms; SHELXL refines coordinates/ADPs .
Validation : Check R1/wR2 (<0.05/0.10), Fo/Fc maps for residual density, and PLATON for symmetry errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
